molecular formula C11H7IN2O3 B8047933 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid

2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid

Cat. No.: B8047933
M. Wt: 342.09 g/mol
InChI Key: SBIHKNGIXMOZJU-UHFFFAOYSA-N
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Description

Compound “2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Compound “2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is investigated for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its therapeutic potential and as a lead compound for drug development. Additionally, the compound finds applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The pathways involved in the compound’s mechanism of action are crucial for understanding its biological and therapeutic effects.

Comparison with Similar Compounds

Compound “2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structural features and chemical properties. The comparison focuses on the differences in their reactivity, biological activities, and applications, emphasizing the distinct advantages of compound “this compound”.

Properties

IUPAC Name

2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN2O3/c12-7-3-1-2-6(4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHKNGIXMOZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C2=NC(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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